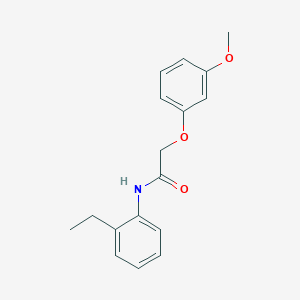
1,4-Diphenyl-2-methyl-1,3-butadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenyl-2-methyl-1,3-butadiene is an organic compound with the molecular formula C17H16. It is a derivative of 1,3-butadiene, where two phenyl groups and one methyl group are attached to the butadiene backbone. This compound is known for its unique structural properties and is used in various scientific research applications.
准备方法
合成路线和反应条件: 1,4-二苯基-2-甲基-1,3-丁二烯可以通过多种方法合成。 一种常用的方法是 Wittig 反应,其中苄基三苯基膦氯化物与反式肉桂醛在碱(如氢氧化钠)存在下反应 。 另一种方法包括使用丁基锂对 1,4-二苯基-2-丁烯进行脱氢 。
工业生产方法: 1,4-二苯基-2-甲基-1,3-丁二烯的工业生产通常涉及大规模的 Wittig 反应或其他可以有效放大规模的偶联反应。方法的选择取决于所需的产率、纯度和成本效益。
化学反应分析
反应类型: 1,4-二苯基-2-甲基-1,3-丁二烯会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的环氧化物或其他含氧衍生物。
还原: 还原反应可以将其转化为饱和烃。
取代: 亲电和亲核取代反应可以在苯环上引入不同的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用钯碳 (Pd/C) 作为催化剂的氢化是一种典型的方法。
取代: 在各种条件下使用卤素(例如溴)和亲核试剂(例如胺)作为试剂。
主要产物:
氧化: 环氧化物和羟基化衍生物。
还原: 饱和烃。
取代: 卤代和胺化衍生物。
科学研究应用
1,4-二苯基-2-甲基-1,3-丁二烯在科学研究中有多种应用:
生物学: 研究人员已经探索了它与生物分子的相互作用以及它作为生物化学分析探针的潜力.
医学: 研究正在进行,以调查其潜在的治疗特性及其在药物开发中的作用。
工业: 它被用于生产聚合物和其他先进材料.
作用机制
1,4-二苯基-2-甲基-1,3-丁二烯的作用机制涉及它与各种分子靶标的相互作用。 例如,在环加成反应中,它充当双烯体并与亲双烯体反应形成环己烯衍生物 。该化合物的反应性受连接到其结构上的供电子基团和吸电子基团的影响。
类似化合物:
独特性: 1,4-二苯基-2-甲基-1,3-丁二烯之所以独特,是因为它含有甲基,该甲基会影响其反应性和物理性质。这个甲基可以增强化合物的稳定性,改变其电子特性,使其不同于它的类似物。
相似化合物的比较
1,4-Diphenyl-1,3-butadiene: Similar in structure but lacks the methyl group.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: Contains methoxy groups on the phenyl rings.
1,4-Bis(4-acetylphenyl)-1,3-butadiene: Contains acetyl groups on the phenyl rings.
Uniqueness: 1,4-Diphenyl-2-methyl-1,3-butadiene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This methyl group can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its analogs.
属性
CAS 编号 |
38023-56-2 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
[(1E,3E)-2-methyl-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C17H16/c1-15(14-17-10-6-3-7-11-17)12-13-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,15-14+ |
InChI 键 |
MCXUZXVIQZNGSA-SQIWNDBBSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
规范 SMILES |
CC(=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



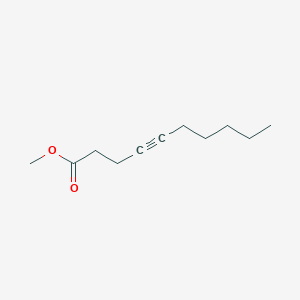
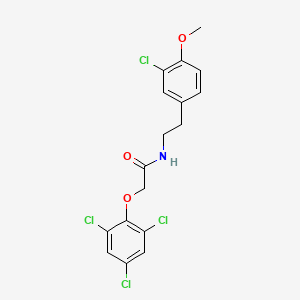



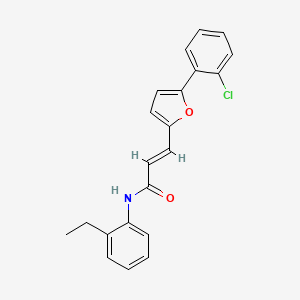
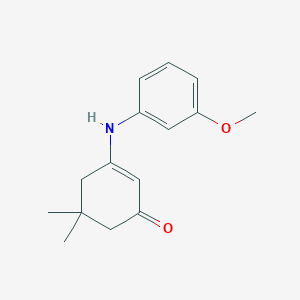

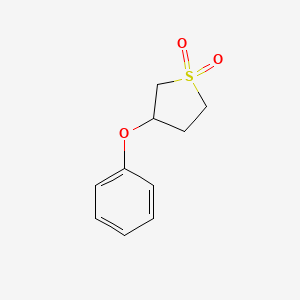
![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
